molecular formula C7H2Br2F3IO B3196691 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene CAS No. 1000578-22-2

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene

Cat. No.: B3196691
CAS No.: 1000578-22-2
M. Wt: 445.8 g/mol
InChI Key: RDKDPUDNGOSEMG-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a chemical compound with the molecular formula C7H2Br2F3IO and a molecular weight of 445.8 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene typically involves the bromination and iodination of a trifluoromethoxy-substituted benzene derivative. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trifluoromethoxy group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 2,6-Dibromo-4-(trifluoromethoxy)phenol
  • 2,6-Dibromo-4-(trifluoromethoxy)benzaldehyde

Uniqueness

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to similar compounds. The trifluoromethoxy group also imparts unique electronic properties, making it valuable in various chemical transformations .

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDPUDNGOSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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